Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Regiochemistry Structural Isomerism Molecular Recognition

This regiospecific difunctional aromatic building block features a formyl group ortho to a phenolic hydroxyl at the 3- and 4-positions—a substitution pattern structurally essential for Heck coupling and Suzuki cross-coupling transformations. Substituting positional isomers (e.g., CAS 1257397-40-2) fundamentally alters synthetic pathways and final product identity. The ortho-hydroxycarbonyl motif enables salicylaldehyde-type ligand formation via Schiff base chemistry. Documented as a key intermediate in E-olopatadine synthesis and factor VIIa/TF inhibitor construction. Available at 98% purity with standard ambient shipping. Request a quote for bulk quantities.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 61874-04-2
Cat. No. B1355581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-formyl-4-hydroxyphenyl)acetate
CAS61874-04-2
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3
InChIKeyNUMJEIDLAXIVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (CAS 61874-04-2) Procurement Baseline: Structure and Synthetic Utility


Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (CAS 61874-04-2) is a difunctional aromatic building block with the molecular formula C₁₀H₁₀O₄ and molecular weight 194.18 g/mol, characterized by a methyl ester, a phenolic hydroxyl group, and a formyl group ortho to the hydroxyl on the phenyl ring . It is commercially available as a solid or liquid, with typical purities ranging from 95% to 98% . The compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals [1], including E-olopatadine via Heck coupling [2], and has been employed in the construction of factor VIIa/TF inhibitors through sequential formylation, bromination, and Suzuki coupling sequences [1].

Why Generic Substitution Fails for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (CAS 61874-04-2): The Ortho-Formyl Imperative


Generic substitution among phenylacetate derivatives is precluded by the specific regiochemistry of the functional groups on the aromatic ring. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate possesses a formyl group ortho to a phenolic hydroxyl at the 3- and 4-positions, respectively, a substitution pattern that is structurally essential for downstream synthetic transformations. The adjacent hydroxyl and formyl moieties create a chelating environment distinct from other regioisomers, such as methyl 2-(4-formyl-3-hydroxyphenyl)acetate (CAS 1257397-40-2), which differs in the relative positioning of these groups . This regioisomeric difference directly impacts the compound's reactivity profile and its suitability as a precursor in specific coupling reactions. Therefore, substituting a different positional isomer or a mono-functional analog (e.g., lacking either the hydroxyl or formyl group) fundamentally alters the intended synthetic pathway and final product identity [1].

Quantitative Differential Evidence for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (CAS 61874-04-2) vs. Comparators


Regioisomeric Differentiation: 3-Formyl-4-Hydroxy vs. 4-Formyl-3-Hydroxy Isomer

The compound is distinguished from its closest positional isomer, methyl 2-(4-formyl-3-hydroxyphenyl)acetate (CAS 1257397-40-2), by the ortho- vs. meta- relationship of the formyl and hydroxyl groups. This structural difference is captured by distinct InChI Keys (NUMJEIDLAXIVPL-UHFFFAOYSA-N vs. SVYFCXXBORRNPX-UHFFFAOYSA-N), which serve as unique molecular identifiers . While both isomers share identical molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol), the 3-formyl-4-hydroxy arrangement in the target compound positions the hydroxyl group for potential intramolecular hydrogen bonding with the adjacent formyl oxygen, a feature absent in the 4-formyl-3-hydroxy isomer . This regioisomeric distinction is critical for applications requiring precise molecular recognition, such as acting as a specific synthetic intermediate in pharmaceutical routes [1].

Regiochemistry Structural Isomerism Molecular Recognition

Commercial Availability and Purity: Benchmarking Against a Closest Analogue

A direct comparison of commercial offerings reveals that Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is more readily available at a higher standard purity than its closest structural analogue. The target compound is stocked and offered at 98% purity by major suppliers such as Fluorochem (product F226122) and Sigma-Aldrich/Ambeed . In contrast, its 4-formyl-3-hydroxy regioisomer (CAS 1257397-40-2) is available at a lower stated purity of 92% from a major supplier and with limited pricing information from others, suggesting lower commercial maturity . This difference in availability and specification is a direct consequence of the target compound's established role as a key intermediate in documented pharmaceutical syntheses [1].

Commercial Sourcing Purity Specification Supply Chain

Documented Pharmaceutical Utility: Validated Intermediate vs. Unproven Alternative

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a documented and validated intermediate in the synthesis of E-olopatadine and factor VIIa/TF inhibitors, whereas comparable regioisomers lack equivalent patent or literature precedence [1][2]. The target compound is specifically named as a starting material in a Heck coupling route to E-olopatadine, a process described in a 2021 patent [2]. Furthermore, the Drug Synthesis Database records its use in a multi-step sequence involving bromination, Suzuki coupling, and alkyne formation en route to a factor VIIa/TF inhibitor, citing primary literature references from 2001 [1]. This established synthetic utility is not documented for its 4-formyl-3-hydroxy isomer or other closely related analogues.

Pharmaceutical Intermediate Synthetic Route Validation Drug Synthesis

Verified Application Scenarios for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (CAS 61874-04-2)


Synthesis of E-Olopatadine via Heck Coupling

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate serves as a starting material in a Heck coupling reaction with ortho-iodochlorobenzyl derivatives and (3-dimethylaminopropyl)triphenylphosphonium bromide to synthesize E-olopatadine, an antihistamine-related compound used for impurity profiling. This route is explicitly documented in patent literature, establishing the compound's utility in producing this specific pharmaceutical intermediate [1].

Construction of Factor VIIa/TF Inhibitor Scaffolds

The compound is employed in a multi-step sequence to construct biphenyl-containing factor VIIa/tissue factor (TF) inhibitors. As documented in the Drug Synthesis Database, the formylated intermediate undergoes bromination, protection, Suzuki coupling with a boronic acid, and subsequent transformations to yield complex alkyne-containing precursors. This validated route demonstrates the compound's compatibility with Pd-catalyzed cross-coupling and other standard synthetic transformations [2].

Precursor for Ortho-Hydroxyaryl Chelating Ligands

Given the ortho-hydroxycarbonyl structural motif, Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a suitable precursor for generating salicylaldehyde-type ligands, either through direct Schiff base formation at the aldehyde group or after further functionalization of the ester moiety. While the target compound itself lacks documented metal-binding data, its regioisomeric specificity relative to the 4-formyl-3-hydroxy isomer ensures the correct chelating geometry is preserved . This is a class-level inference based on established coordination chemistry principles for salicylaldehyde derivatives.

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